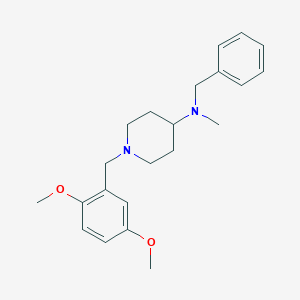
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neurological disorders. CPP belongs to the class of compounds known as piperazines, which are commonly used in medicinal chemistry due to their diverse pharmacological properties. In
科学的研究の応用
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has been shown to block the effects of cocaine and reduce alcohol consumption in animal models. 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has also been investigated for its potential use in treating other neurological disorders, such as depression, anxiety, and schizophrenia.
作用機序
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine can reduce the reinforcing effects of drugs of abuse and decrease the likelihood of relapse. 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward and mood regulation.
Biochemical and Physiological Effects
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has been shown to reduce the reinforcing effects of cocaine and alcohol, as well as decrease the likelihood of relapse. It has also been shown to have antidepressant and anxiolytic effects. In addition, 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
One advantage of using 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine in lab experiments is that it has a well-defined mechanism of action and can be used to selectively target the NMDA receptor. It also has a high affinity for the receptor, which allows for precise dosing. However, one limitation is that 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
将来の方向性
There are several future directions for research on 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective NMDA receptor antagonists, which may have improved therapeutic efficacy. Another area of interest is the investigation of 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine in combination with other drugs, such as antidepressants or antipsychotics, to determine if it has synergistic effects. Finally, there is a need for further research on the long-term effects of 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine on brain function and behavior.
合成法
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process, starting with the reaction of 1-cyclohexylpiperidine with 4-chlorobutyronitrile to form 1-(4-chlorobutyl)-1-cyclohexylpiperidine. This intermediate is then reacted with 2-methoxybenzylamine to form 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine. The final product is purified through recrystallization and column chromatography to obtain a high yield and purity.
特性
分子式 |
C22H35N3O |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
1-(1-cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C22H35N3O/c1-26-22-10-6-5-9-21(22)25-17-15-24(16-18-25)20-11-13-23(14-12-20)19-7-3-2-4-8-19/h5-6,9-10,19-20H,2-4,7-8,11-18H2,1H3 |
InChIキー |
DMCVDNXNXYSMHV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCCCC4 |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)